molecular formula C10H15F2NO2 B12985720 Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B12985720
M. Wt: 219.23 g/mol
InChI Key: HCXOCMFNPKSBJC-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-6-azaspiro[34]octane-7-carboxylate is a chemical compound with the molecular formula C10H16F2NO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are joined at a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate include other spirocyclic compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique combination of features makes it a valuable compound for various research applications.

Biological Activity

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉F₂N₁O₄
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 2386127-29-1

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Research has shown the compound's potential as an antitumor agent, particularly in inhibiting the growth of glioma cells by inducing apoptosis and inhibiting proliferation pathways.
  • Antimalarial Properties : Some studies suggest that modifications of this compound can enhance activity against Plasmodium falciparum, the parasite responsible for malaria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly influenced by its structural components. Key findings include:

  • Fluorine Substitution : The presence of difluoro groups enhances lipophilicity, which may improve cell membrane permeability and biological activity.
  • Carboxylate Functionality : The carboxylate group plays a crucial role in the interaction with biological targets, acting as a bioisostere for carboxylic acids, which are known to be biologically active.

Table 1: Structure-Activity Relationships of Derivatives

CompoundActivity (EC50 μM)Notes
Ethyl 2,2-difluoro...0.263Base compound
Carboxylic acid derivative>10Inactive
N-Ethyl carboxamide0.390Reduced activity compared to base
1,2,4-Oxadiazole derivative0.019Enhanced antimalarial activity

Antitumor Activity in Glioma Cells

A study conducted on glioma cells demonstrated that this compound significantly reduced cell viability through multiple mechanisms:

  • Inhibition of AMPK Pathway : The compound inhibited AMPK signaling, which is crucial for cell survival and metabolism.
  • Induction of Autophagy : Increased autophagic activity was observed, leading to cell death.
  • Cell Cycle Arrest : The compound caused G2/M phase arrest in the cell cycle.

Antimicrobial Efficacy

In vitro tests showed that derivatives of ethyl 2,2-difluoro-6-azaspiro[3.4]octane exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell wall synthesis.

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C10H15F2NO2/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9/h7,13H,2-6H2,1H3

InChI Key

HCXOCMFNPKSBJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CC(C2)(F)F)CN1

Origin of Product

United States

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